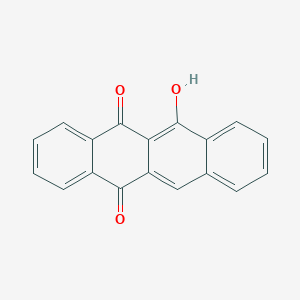![molecular formula C18H20F3NO B5083690 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5083690.png)
1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. TFMPP is a psychoactive drug that has been used recreationally due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
作用機序
1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine acts as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine transporter and the sigma-1 receptor. The exact mechanism of action of 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine is not fully understood, but it is thought to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has been shown to have a number of biochemical and physiological effects in animal studies. It can increase locomotor activity and induce hyperthermia in rats. It can also increase levels of the stress hormone corticosterone and alter the levels of neurotransmitters such as serotonin and dopamine in the brain.
実験室実験の利点と制限
1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined mechanism of action. It also has a relatively low toxicity profile and can be administered orally or intraperitoneally. However, 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine also has several limitations. It is a psychoactive drug and can cause behavioral changes in animal models. It also has a relatively short half-life and can be rapidly metabolized in vivo.
将来の方向性
There are several potential future directions for research on 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another area of interest is its role in modulating the activity of neurotransmitters in the brain, which could have implications for the treatment of psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine and its potential toxicity profile.
合成法
1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetonitrile with 4-(trifluoromethyl)benzylmagnesium chloride, followed by reduction with lithium aluminum hydride. The final product is obtained through a reductive amination reaction with isopropylamine.
科学的研究の応用
1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has been studied for its potential therapeutic applications in scientific research. One study found that 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that 1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can inhibit the growth of human breast cancer cells in vitro.
特性
IUPAC Name |
1-(2-methoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-13(11-15-5-3-4-6-17(15)23-2)22-12-14-7-9-16(10-8-14)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUAJHUBRUTBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083631.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5083643.png)
![ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5083645.png)

![(3'R*,4'R*)-1'-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5083655.png)
![1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5083657.png)
![4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B5083660.png)
![3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5083666.png)
![2-(4-chlorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5083672.png)
![4-bromo-N-[4-(diethylamino)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5083687.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5083703.png)